(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol
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Overview
Description
(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is a complex carbohydrate derivative that has garnered significant interest in the field of carbohydrate chemistry. This compound is particularly noted for its role in the stereocontrolled synthesis of β-mannopyranosides, which are essential building blocks in the synthesis of various oligosaccharides, glycoconjugates, and natural products .
Mechanism of Action
Target of Action
Phenyl 4,6-O-benzylidene-a-D-thiomannopyranoside is a complex compound that has been extensively employed in the biomedical sector . It is known to exert its influence over diverse maladies, encompassing bacterial, viral, and fungal infections . It functions as a proficient α-D-glucoside analog , making it a pivotal contributor in the advancement of research targeting diverse ailments connected to glucose metabolism and carbohydrate identification .
Mode of Action
The compound’s distinctive chemical architecture facilitates targeted drug delivery and efficient cellular uptake . This precision in targeting disease-causing agents renders it an indispensable instrument in the realm of biomedicine for drug discovery and advancement .
Biochemical Pathways
The compound is known to invoke cell arrest at the G (2)-M phase by thwarting the PI3K/Akt signaling pathway . This biochemical pathway plays a crucial role in cell cycle progression, and its inhibition can lead to the halt of cell proliferation, which is beneficial in the treatment of diseases like cancer.
Pharmacokinetics
Its distinctive chemical architecture is known to facilitate efficient cellular uptake , which suggests good bioavailability
Result of Action
The compound’s action results in the alleviation of specific diseases and selectively targets drugs . Its influence over diverse maladies, encompassing bacterial, viral, and fungal infections, has been noted . Moreover, it aids in the research of diverse ailments such as cancer and viral infections .
Preparation Methods
The synthesis of (4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol typically involves the introduction of the 4,6-O-benzylidene acetal group to the mannopyranoside structure. One of the key methods for this synthesis was developed in the mid-1990s and involves the use of fluoroboric acid as a catalyst. This method allows for the purification of the product by simple crystallization, thereby enabling the production of multigram quantities of the compound . The starting material for this synthesis is often a tetraol, which undergoes benzylidenation to form the desired product .
Chemical Reactions Analysis
(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include fluoroboric acid and other catalysts that facilitate the formation of the benzylidene acetal group . The major products formed from these reactions are typically β-mannopyranosides, which are valuable intermediates in the synthesis of more complex carbohydrate structures .
Scientific Research Applications
(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol has a wide range of applications in scientific research. In chemistry, it is used as a key intermediate in the synthesis of oligosaccharides and glycoconjugates . In biology and medicine, this compound is valuable for studying the mechanisms of carbohydrate-protein interactions and for developing new therapeutic agents. Its unique structure allows for selective targeting of specific biological pathways, making it a useful tool in drug discovery and development.
Comparison with Similar Compounds
(4Ar,6r,7s,8r,8as)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol is unique in its ability to form stable β-mannopyranosides with controlled stereochemistry . Similar compounds include Phenyl 2,3,4,6-tetra-O-acetyl-1-thio-α-d-mannopyranoside and Phenyl 1-thio-α-d-mannopyranoside, which are also used in the synthesis of carbohydrate structures .
Properties
IUPAC Name |
(4aR,6R,7S,8R,8aS)-2-phenyl-6-phenylsulfanyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O5S/c20-15-16(21)19(25-13-9-5-2-6-10-13)23-14-11-22-18(24-17(14)15)12-7-3-1-4-8-12/h1-10,14-21H,11H2/t14-,15-,16+,17-,18?,19-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BDNIQCYVYFGHSI-HFHYLLLSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C(C(C(O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@@H]([C@@H]([C@H](O2)SC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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